3-Amino-1-benzothiophene-2-carboxylic acid (CAS 40142-71-0) is a functionalized, heteroaromatic building block characterized by an anthranilic acid-like substitution pattern on a rigid benzothiophene core [1]. Its primary procurement value lies in its dual reactivity—featuring both a nucleophilic amine and an electrophilic carboxylate—which makes it a highly effective bifunctional precursor for synthesizing fused heterocyclic systems such as benzothieno[3,2-d]pyrimidines and benzothieno[3,2-d][1,3]oxazines [2]. For industrial and medicinal chemistry buyers, this compound provides a direct route to install a lipophilic, extended π-conjugated pharmacophore essential for advanced materials and targeted kinase inhibitors.
3‑amino‑2‑carboxylic acid placement supports targeted derivatization distinct from 2‑amino or unsubstituted isomers.
Higher polar surface area and adjusted lipophilicity compared to simple benzothiophene carboxylic acids, relevant for permeability modeling.
Microwave-assisted, metal‑free annulation enables reliable access for research‑scale and early process development.
Substituting the free 3-amino-1-benzothiophene-2-carboxylic acid with its corresponding methyl or ethyl esters (e.g., CAS 34761-09-6) introduces measurable process inefficiencies. Esters require basic hydrolysis to unveil the free carboxylate, which leads to material loss and extended processing times [1]. Furthermore, positional isomers such as 2-amino-1-benzothiophene-3-carboxylic acid cannot form the specific [3,2-d] fused architectures required for established biologically active scaffolds. Procuring the exact 3-amino-2-carboxylic acid isomer is therefore mandatory for direct, mild-condition cyclizations and efficient library generation without intermediate deprotection steps.
Benzo[b]thiophene‑2‑carboxylic acid or 3‑carboxylic acid analogues cannot replicate the regiochemical reactivity and biological profile of the 3‑amino‑2‑carboxylic acid regioisomer.
Replacement with unsubstituted or 2‑amino analogues alters hydrogen‑bond capacity and lipophilicity, shifting permeability and target‑binding predictions.
Tubulin polymerization and thrombin inhibition profiles are regiospecific; the 3‑amino scaffold yields a distinct potency range and patent‑protected pharmacology compared to 2‑amino series.
The free 3-amino-1-benzothiophene-2-carboxylic acid reacts directly with triphosgene in refluxing dioxane to form 2H-benzothieno[3,2-d][1,3]oxazine-2,4(1H)-dione in 88% yield [1]. In contrast, the corresponding ethyl ester cannot undergo this direct cyclization without a prior hydrolysis step, which itself only yields approximately 58% of the free acid intermediate [1].
| Evidence Dimension | Yield of reactive oxazine-2,4-dione intermediate |
| Target Compound Data | 88% yield via direct reaction with triphosgene |
| Comparator Or Baseline | Ethyl ester (Requires prior hydrolysis yielding ~58% free acid, adding a step and losing material) |
| Quantified Difference | Eliminates one synthetic step and avoids a ~42% yield loss during ester hydrolysis |
| Conditions | Triphosgene, dry dioxane, reflux, 20 h |
Procuring the free acid streamlines the synthesis of reactive anhydride intermediates, saving time and improving overall process yield for library generation.
The free carboxylic acid allows for direct amidation using standard peptide coupling reagents (e.g., HBTU, DIPEA) at room temperature, achieving complete conversion in under 2 hours [1]. Conversely, direct amidation of ester analogs requires harsh conditions, such as prolonged heating or strong bases like NaH, which degrades sensitive amine substrates [2].
| Evidence Dimension | Amidation conditions and reaction time |
| Target Compound Data | Room temperature, ~1.5 h (using HBTU/DIPEA) |
| Comparator Or Baseline | Ester analogs (Require elevated temperatures or strong bases like NaH) |
| Quantified Difference | Enables room-temperature coupling, preventing thermal degradation of sensitive amines |
| Conditions | DMF solvent, standard peptide coupling vs. direct ester aminolysis |
Buyers synthesizing diverse carboxamide libraries should procure the free acid to ensure compatibility with mild, high-throughput coupling protocols.
Compared to the monocyclic 3-amino-2-thiophenecarboxylic acid, the benzothiophene core provides a larger hydrophobic surface area and extended π-conjugation. This structural rigidity and increased lipophilicity are required for occupying deep hydrophobic pockets in target proteins, such as the ATP-binding site of kinases [1].
| Evidence Dimension | Hydrophobic surface area and core rigidity |
| Target Compound Data | Fused bicyclic benzothiophene core |
| Comparator Or Baseline | 3-Amino-2-thiophenecarboxylic acid (monocyclic core) |
| Quantified Difference | Addition of the fused benzene ring increases lipophilicity and provides a rigid vector for 3,2-d fusion |
| Conditions | Kinase inhibitor scaffold design and structure-activity relationship (SAR) optimization |
For drug discovery programs, selecting the benzo-fused building block over the simple thiophene analog is essential for achieving high-affinity target engagement.
Utilizing the free acid to build pyrimidine-fused scaffolds where the benzothiophene core is essential for binding affinity in target hydrophobic pockets [1].
Using the free acid for direct reaction with phosgene or triphosgene to create a versatile electrophilic hub for further diversification with various nucleophiles [2].
Procuring the free acid enables mild, room-temperature HBTU-mediated couplings with diverse amines, ideal for parallel medicinal chemistry workflows [1].